molecular formula C28H27Cl3N4O5 B1192947 IHR-SAHA

IHR-SAHA

Número de catálogo: B1192947
Peso molecular: 605.9
Clave InChI: UMHLABRHRMBWTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IHR-SAHA is a synthetic dual antagonist targeting both the Hedgehog (HH) pathway component Smoothened (SMO) and histone deacetylases (HDACs). It was developed by fusing the SMO inhibitor IHR-1 with the HDAC inhibitor suberanilohydroxamic acid (SAHA, Vorinostat) via a linker. This design aims to concurrently inhibit oncogenic SMO signaling and epigenetic dysregulation mediated by HDACs, addressing mechanisms of drug resistance in cancers like basal cell carcinoma (BCC) and medulloblastoma .

Propiedades

Fórmula molecular

C28H27Cl3N4O5

Peso molecular

605.9

Nombre IUPAC

N1-(4-Chloro-3-((4-(2,5-dichlorobenzamido)phenyl)carbamoyl)phenyl)-N8-hydroxyoctanediamide

InChI

InChI=1S/C28H27Cl3N4O5/c29-17-7-13-23(30)21(15-17)27(38)33-18-8-10-19(11-9-18)34-28(39)22-16-20(12-14-24(22)31)32-25(36)5-3-1-2-4-6-26(37)35-40/h7-16,40H,1-6H2,(H,32,36)(H,33,38)(H,34,39)(H,35,37)

Clave InChI

UMHLABRHRMBWTO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C(C(NC2=CC=C(NC(C3=CC(Cl)=CC=C3Cl)=O)C=C2)=O)=C1)CCCCCCC(NO)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

IHR-SAHA ;  IHRSAHA ;  IHR SAHA

Origen del producto

United States

Comparación Con Compuestos Similares

Key Findings :

  • IHR-SAHA retains SAHA’s HDAC specificity but exhibits superior cellular efficacy due to improved permeability and synergistic effects from the IHR-1 moiety .
  • In RMS13 cells (GLI1-amplified), IHR-SAHA reduced GLI-DNA binding by 80% at 1 μM, whereas SAHA achieved only 40% reduction .

Comparison with IHR-1 (SMO Inhibitor)

Parameter IHR-1 IHR-SAHA
Anti-SMO Activity IC₅₀: 0.2 μM (WT SMO) IC₅₀: 0.3 μM (WT SMO)
Resistant Mutants Inactive vs. SMO-M2/L412F Active (IC₅₀: 1.5–2 μM)
HDAC Inhibition None HDAC1/6 inhibition
Cellular Permeability Low High (via SAHA linkage)

Key Findings :

  • IHR-SAHA overcomes resistance mutations (e.g., SMO-M2/W535L) by targeting intracellular SMO pools, inaccessible to IHR-1 .
  • Co-inhibition of HDAC6 destabilizes primary cilia, augmenting SMO antagonism in cilium-dependent tumors .

Comparison with IHR (meta)-SAHA (Inactive SMO Variant)

IHR (meta)-SAHA, an analog with inactivated SMO-binding, was used to decouple dual activities:

  • HDAC Inhibition : Retained full potency (Ac-H3 levels comparable to IHR-SAHA).
  • Anti-GLI Activity : Partial inhibition in GLI-amplified cells (40% reduction vs. 80% for IHR-SAHA), suggesting HDAC-independent effects from the IHR backbone .

Activity Against Drug-Resistant Mutants

Cell Model IHR-1 Efficacy IHR-SAHA Efficacy
Ptch1−/− MEFs IC₅₀: 0.4 μM IC₅₀: 0.3 μM
SMO-M2 (W535L) No activity IC₅₀: 1.5 μM
SMO-L412F No activity IC₅₀: 2 μM
GLI1-Amplified RMS13 N/A IC₅₀: 0.5 μM

Key Findings :

  • IHR-SAHA’s efficacy against SMO mutants stems from enhanced intracellular delivery and HDAC-mediated disruption of compensatory pathways .

Pharmacokinetic Considerations

  • Dual-Target Fixed Ratio : Simplifies dosing compared to separate IHR-1/SAHA administration.
  • Metabolism : SAHA’s hydroxamate group may stabilize IHR-SAHA against hepatic degradation, though in vivo studies are pending .

Tables Referenced :

  • HDAC Inhibition Profiles (Fig. 2 )
  • Anti-GLI Activity in Resistant Models (Fig. 4 )
  • Comparative Permeability (Supplementary Fig. S2 )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IHR-SAHA
Reactant of Route 2
Reactant of Route 2
IHR-SAHA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.